molecular formula C15H20O2 B14264872 5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole CAS No. 138843-06-8

5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole

Cat. No.: B14264872
CAS No.: 138843-06-8
M. Wt: 232.32 g/mol
InChI Key: LWTCBYZXQKFCGA-UHFFFAOYSA-N
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Description

5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole is a synthetic organic compound featuring the 1,3-benzodioxole core, which is a common structural motif in bioactive molecules . The 1,3-benzodioxole group (also known as methylenedioxyphenyl) is frequently investigated for its ability to interact with biological systems, and derivatives containing this group are found in pharmaceuticals and agrochemicals . The compound is characterized by an oct-7-en-1-yl chain attached to the benzodioxole ring, providing a long, unsaturated hydrocarbon tail that may influence its lipophilicity and potential interactions with cellular membranes or proteins. This specific molecular architecture makes it a candidate for research in various fields, including medicinal chemistry as a potential synthetic intermediate for novel active compounds , and material science. Researchers value this compound for exploring structure-activity relationships, particularly how the alkenyl side chain modulates its physical and biological properties compared to other benzodioxole derivatives. The precise mechanism of action is application-dependent and must be empirically determined for each specific research context. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138843-06-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

5-oct-7-enyl-1,3-benzodioxole

InChI

InChI=1S/C15H20O2/c1-2-3-4-5-6-7-8-13-9-10-14-15(11-13)17-12-16-14/h2,9-11H,1,3-8,12H2

InChI Key

LWTCBYZXQKFCGA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Oct 7 En 1 Yl 2h 1,3 Benzodioxole

Rational Design and Total Synthesis Strategies for 5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole

The total synthesis of this compound is conceptually divided into two primary stages: the construction of the aromatic 1,3-benzodioxole (B145889) core and the subsequent attachment of the oct-7-en-1-yl side chain to the C5 position.

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common structural motif in natural products and serves as a vital precursor in pharmaceutical and industrial chemistry. chemicalbook.comgoogle.com Several robust methods have been established for its synthesis, primarily starting from catechol (1,2-dihydroxybenzene).

One of the most traditional and widely used methods involves the condensation of catechol with a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base. wikipedia.org This reaction proceeds via a double Williamson ether synthesis, where the catecholate dianion acts as a nucleophile to displace both halogen atoms, forming the characteristic five-membered dioxole ring.

An alternative and effective approach is the reaction of catechol with aldehydes or ketones, often under acidic catalysis. google.com A particularly efficient variation employs a carbon-based solid acid as a catalyst, which facilitates the reaction with high conversion rates (above 80%) and selectivity (above 95%). google.com The process typically involves azeotropic removal of water to drive the reaction to completion. google.com Another common method is the condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst, where methanol serves as the methylene (B1212753) source for the dioxole ring bridge. chemicalbook.com

These foundational methods provide reliable access to the 1,3-benzodioxole scaffold, which can then be functionalized for subsequent reactions. For the synthesis of the target molecule, a common starting material would be 5-bromo-1,3-benzodioxole, which is commercially available or can be synthesized by bromination of 1,3-benzodioxole.

With the 5-substituted 1,3-benzodioxole core in hand, the next critical step is the introduction of the eight-carbon alkenyl side chain. The "oct-7-en-1-yl" moiety is a linear chain with a terminal double bond, meaning stereoselectivity is not a factor in the chain itself unless subsequent transformations are planned. The primary challenge is the efficient formation of the carbon-carbon bond between the aromatic ring and the aliphatic chain.

Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency and functional group tolerance. researchgate.net Among these, iron-catalyzed cross-coupling reactions have gained significant attention as they are low-cost, non-toxic, and environmentally benign compared to palladium or nickel catalysts. nih.gov

A highly effective strategy involves the Kumada-type cross-coupling of an aryl electrophile with an alkyl Grignard reagent. In this context, 5-bromo-1,3-benzodioxole can be coupled with (oct-7-en-1-yl)magnesium bromide. The Grignard reagent is prepared from the corresponding 8-bromo-1-octene (B45317) and magnesium turnings in an etheral solvent like THF. The subsequent cross-coupling is catalyzed by an iron salt, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] or iron(III) chloride [FeCl₃]. nih.gov This approach allows for the direct and efficient formation of the desired C(sp²)–C(sp³) bond.

Scheme 1: Proposed synthetic route via iron-catalyzed cross-coupling.

This methodology is particularly advantageous for its mild reaction conditions and high yields, often exceeding 90% when optimized. nih.govnii.ac.jp

The efficiency and yield of the iron-catalyzed cross-coupling reaction are highly dependent on several key parameters. Systematic optimization is crucial for developing a scalable and reproducible laboratory synthesis.

Catalyst Selection: While various iron salts are effective, Fe(acac)₃ and FeCl₃ are commonly used. nih.gov The choice of catalyst can influence reaction kinetics and yield, with studies showing near-quantitative yields with both under optimal conditions. nih.gov

Solvent System: The choice of solvent is critical for both the stability of the Grignard reagent and the efficiency of the catalytic cycle. While Tetrahydrofuran (THF) is standard for Grignard reactions, other ethers such as cyclopentyl methyl ether (CPME) have been shown to significantly improve yields in some iron-catalyzed systems, reaching up to 94%. nih.govnii.ac.jp

Temperature Control: These reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and are then allowed to warm to room temperature. nih.gov Maintaining a controlled temperature profile prevents side reactions and catalyst decomposition.

Rate of Addition: Slow, dropwise addition of the Grignard reagent to the solution of the aryl halide and catalyst is often necessary. nih.gov Rapid addition can lead to over-reduction of the iron catalyst, causing it to precipitate and deactivate. nih.gov

Reagent Stoichiometry: A slight excess of the Grignard reagent (typically 1.1–1.5 equivalents) is generally used to ensure complete consumption of the aryl halide starting material. nih.gov

The following table summarizes typical optimization results for a model iron-catalyzed cross-coupling reaction, illustrating the impact of different parameters on the product yield.

Catalyst (mol%)SolventTemperature (°C)Grignard Equiv.Yield (%)
FeCl₃ (5)THF0 to RT1.285
Fe(acac)₃ (5)THF0 to RT1.292
Fe(acac)₃ (5)Et₂O0 to RT1.258
Fe(acac)₃ (5)CPMERT1.294
Fe(acac)₃ (1)CPMERT1.288

Advanced Analytical Techniques for Comprehensive Structural Characterization in Research Contexts

Once synthesized, the definitive confirmation of the structure of this compound requires the use of advanced spectroscopic techniques. High-resolution NMR and mass spectrometry are indispensable tools for providing unambiguous structural assignment and verifying elemental composition.

High-resolution NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) within the molecule, allowing for complete structural elucidation. thieme-connect.de

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzodioxole ring will appear as a characteristic pattern in the aromatic region (~6.7-6.9 ppm). The two protons of the methylenedioxy bridge (O-CH₂-O) will give a sharp singlet at approximately 5.9-6.1 ppm. najah.edu The octenyl side chain will display a complex set of signals:

The terminal vinylic protons (-CH=CH₂) will appear in the olefinic region (~4.9-5.8 ppm), with the internal proton showing a complex multiplet due to coupling with both the terminal protons and the allylic protons.

The allylic protons (=CH-CH₂-) will resonate around 2.0-2.1 ppm.

The benzylic protons (Ar-CH₂-) will be found further downfield at ~2.5 ppm due to the deshielding effect of the aromatic ring.

The remaining methylene protons of the alkyl chain will produce a series of overlapping multiplets in the upfield region (~1.2-1.6 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show a unique signal for each carbon atom. Key expected signals include the methylenedioxy carbon at ~101 ppm, the aromatic carbons between ~108-148 ppm, the vinylic carbons at ~114 ppm (-CH=C H₂) and ~139 ppm (-C H=CH₂), and the aliphatic carbons of the side chain between ~29-36 ppm. mdpi.com

2D NMR Techniques: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY reveals proton-proton coupling networks, confirming the connectivity within the side chain and aromatic ring. HSQC correlates each proton with its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations, definitively linking the side chain to the C5 position of the benzodioxole ring. mdpi.com

The table below presents the predicted ¹H and ¹³C NMR data for the target compound.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ar-H (3 protons)~6.7 - 6.8~108, 109, 121
O-CH₂-O~5.9 (s, 2H)~101
-CH=CH₂~5.8 (m, 1H)~139
-CH=CH₂~5.0 (m, 2H)~114
Ar-CH₂-~2.5 (t, 2H)~36
=CH-CH₂-~2.0 (q, 2H)~34
-(CH₂)₄-~1.3 - 1.6 (m, 8H)~29 - 32
Quaternary Ar-C-~135, 146, 148

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). imrpress.com This precision allows for the unambiguous determination of the elemental formula of the synthesized compound, distinguishing it from other molecules with the same nominal mass.

For this compound, the expected molecular formula is C₁₅H₂₀O₂. The calculated monoisotopic mass for the neutral molecule is 232.14633 u. HRMS analysis, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ or the molecular ion M⁺•. The experimentally measured m/z value must match the theoretical value within a very small error margin (typically < 5 ppm) to confirm the elemental composition.

In addition to exact mass, the fragmentation pattern observed in the mass spectrum provides further structural confirmation. Under ionization, the molecule will break apart in a predictable manner. For the target compound, a prominent fragmentation pathway would be the benzylic cleavage, resulting in the loss of the C₇H₁₃ alkenyl radical and the formation of a stable tropylium-like cation derived from the benzodioxole moiety.

The table below outlines the key ions expected in the high-resolution mass spectrum.

Ion FormulaDescriptionCalculated m/z
[C₁₅H₂₀O₂]⁺•Molecular Ion (M⁺•)232.1463
[C₁₅H₂₁O₂]⁺Protonated Molecule [M+H]⁺233.1536
[C₈H₇O₂]⁺Benzylic cleavage fragment135.0441
[C₇H₅O₂]⁺Fragment from further rearrangement121.0284

Through the combined application of these synthetic and analytical methodologies, the molecule this compound can be efficiently prepared and its structure unequivocally confirmed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its key functional groups. While specific experimental spectra for this exact compound are not extensively published, a detailed analysis can be extrapolated from well-documented spectra of analogous 1,3-benzodioxole derivatives and compounds with similar aliphatic chains. orientjchem.orgscispace.comacs.org

The FT-IR and Raman spectra are expected to exhibit characteristic vibrations corresponding to the 1,3-benzodioxole core and the octenyl side chain. The 1,3-benzodioxole moiety is characterized by several distinct peaks. Asymmetric and symmetric C-O-C stretching vibrations of the dioxole ring are anticipated in the region of 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. orientjchem.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region. researchgate.net The methylene (-CH2-) group within the dioxole ring also produces characteristic scissoring, wagging, twisting, and rocking vibrations. orientjchem.org

The oct-7-en-1-yl side chain introduces vibrations associated with both alkyl and alkenyl groups. The terminal C=C double bond would show a stretching vibration around 1640 cm⁻¹. The =C-H stretching of the vinyl group is expected just above 3000 cm⁻¹, and the out-of-plane =C-H bending (wag) is prominent around 910 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups in the octenyl chain are expected in the 2960-2850 cm⁻¹ range.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy Type
Aromatic C-HStretching3100-3000FT-IR, Raman
Alkenyl =C-HStretching3080-3010FT-IR, Raman
Aliphatic C-HStretching2960-2850FT-IR, Raman
Alkenyl C=CStretching~1640FT-IR, Raman
Aromatic C=CStretching1600-1450FT-IR, Raman
Dioxole C-O-CAsymmetric Stretching1250-1150FT-IR
Dioxole C-O-CSymmetric Stretching1050-1000FT-IR
Alkenyl =C-HOut-of-plane Bending~910FT-IR

Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation Methodologies

The purification and assessment of purity for this compound rely on standard chromatographic techniques, which are well-suited for neutral, relatively non-polar organic molecules.

Purity Assessment: Thin-Layer Chromatography (TLC) is a primary method for rapid purity analysis and for monitoring the progress of synthesis or derivatization reactions. Using a silica (B1680970) gel plate as the stationary phase and a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), a single spot would indicate a high degree of purity. High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column (e.g., C18) and a mobile phase like acetonitrile/water or methanol/water, offers a more quantitative assessment of purity.

Isolation Methodologies: For preparative scale purification, flash column chromatography is the method of choice. worldresearchersassociations.comnih.gov This technique utilizes a stationary phase of silica gel or alumina, and the compound is eluted with a solvent gradient of increasing polarity (e.g., starting with pure hexane (B92381) and gradually adding ethyl acetate). najah.edunih.gov The fractions are collected and analyzed by TLC to pool the pure product. The non-polar nature of the octenyl side chain combined with the moderate polarity of the benzodioxole head group allows for effective separation from more polar impurities or unreacted starting materials.

Electrophoretic methods, such as capillary electrophoresis, are generally less applicable for neutral, hydrophobic molecules like this compound unless they are derivatized to carry a charge.

Strategic Derivatization and Synthesis of Structural Analogues of this compound

The structure of this compound offers two primary sites for chemical modification: the alkenyl side chain and the aromatic ring. Strategic derivatization at these positions allows for the synthesis of a diverse library of structural analogues for various research applications.

Systematic Modifications of the Oct-7-en-1-yl Alkenyl Side Chain (e.g., Chain Length Homologation, Saturation, Functionalization)

The terminal double bond and the length of the octenyl chain are prime targets for systematic modification.

Saturation: The terminal alkene can be readily reduced to an alkane via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere would yield 5-(octyl)-2H-1,3-benzodioxole, providing a saturated analogue for comparative studies.

Functionalization: The double bond is susceptible to a variety of addition reactions, introducing new functional groups.

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would form the corresponding epoxide, a versatile intermediate for further reactions.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or under milder conditions with potassium permanganate (B83412) (KMnO₄), would yield the corresponding diol.

Oxidative Cleavage: Stronger oxidation with agents like ozone (O₃) followed by a workup can cleave the double bond to produce an aldehyde, which can be further oxidized to a carboxylic acid. This strategy effectively shortens the side chain and introduces a polar functional group.

Chain Length Homologation: The chain can be shortened or lengthened using standard organic synthesis protocols. For example, starting from 5-formyl-1,3-benzodioxole (piperonal), a Wittig reaction with an appropriate phosphonium (B103445) ylide could be used to construct alkenyl chains of varying lengths.

Regioselective Substitutions on the 1,3-Benzodioxole Aromatic Ring

The 1,3-benzodioxole ring system is electron-rich due to the oxygen atoms of the dioxole group, making it reactive towards electrophilic aromatic substitution. chemicalbook.com The existing alkyl substituent at position 5, along with the methylenedioxy group, are ortho-, para-directing. This directs incoming electrophiles primarily to the C4 and C6 positions of the benzodioxole ring.

Halogenation: Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an appropriate catalyst can introduce bromine or chlorine atoms onto the aromatic ring.

Nitration: Careful nitration using nitric acid in acetic anhydride (B1165640) can install a nitro group, which can be subsequently reduced to an amine, providing a handle for further conjugation.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved under Friedel-Crafts conditions, although the reactivity of the benzodioxole ring requires careful control to avoid side reactions. google.com These reactions allow for the attachment of new carbon-based substituents to the aromatic core.

Conjugation Chemistry and Prodrug Design for Mechanistic Elucidation

Conjugation chemistry involves linking the core molecule to other chemical entities to modify its properties. This is a key strategy in prodrug design, where an inactive or less active molecule is designed to be converted into the active drug within the body. ijpcbs.comjiwaji.edu

To apply this to this compound, a functional handle must first be introduced. This could be a hydroxyl or carboxyl group on the side chain (via methods described in 2.3.1) or an amino or carboxyl group on the aromatic ring (via methods in 2.3.2).

Once a functional group is present, various conjugation strategies can be employed:

Ester or Amide Linkages: A carboxyl group can be coupled with an alcohol or amine to form an ester or amide, respectively. researchgate.net For instance, conjugating the molecule to an amino acid could enhance water solubility.

Improving Bioavailability: The long alkyl chain contributes to high lipophilicity. To create a prodrug with improved aqueous solubility for potential parenteral administration, a polar promoiety like a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain could be attached via an ester or ether linkage. researchgate.net

Targeted Delivery: The molecule could be conjugated to a targeting ligand that is recognized by specific receptors on cells, thereby directing the compound to a desired site of action.

These strategic modifications allow for the systematic exploration of structure-activity relationships and the development of analogues with tailored physicochemical and biological profiles. rsc.org

Elucidation of Biological Activities and Mechanistic Underpinnings of 5 Oct 7 En 1 Yl 2h 1,3 Benzodioxole

In Vitro Enzymatic Activity Modulation Profiles

There is no published research investigating the effects of 5-(Oct-7-en-1-yl)-2H-1,3-benzodioxole on various enzymes.

Investigation of Cholinesterase Enzyme Kinetics and Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No studies were identified that examined the inhibitory or kinetic effects of this compound on acetylcholinesterase or butyrylcholinesterase.

Analysis of Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Data on the inhibition of α-amylase or α-glucosidase by this compound is not present in the current scientific literature.

Exploration of Other Relevant Enzyme Targets and Their Regulatory Pathways

Scientific investigations into the interaction of this compound with other enzyme targets have not been reported.

Cellular Bioactivity Assays and Phenotypic Screening (In Vitro Models)

There is a lack of available data from in vitro studies on the effects of this compound in cellular models.

Assessment of Cell Growth Modulation and Viability in Various Cell Lines

No research has been published detailing the impact of this compound on the growth and viability of any cell lines.

Cell Cycle Progression Analysis and Apoptotic Pathway Induction Studies

Information regarding the effects of this compound on cell cycle progression or the induction of apoptosis is currently unavailable.

Following a comprehensive search for scientific literature, there is currently no available research data specifically detailing the biological activities and pharmacological investigations for the chemical compound “this compound” corresponding to the detailed outline provided.

The body of scientific literature contains studies on the broader class of 1,3-benzodioxole (B145889) derivatives, investigating their various biological effects, including antioxidant, antimicrobial, and receptor binding activities. For instance, certain benzodioxole derivatives have been evaluated for their potential as anticancer, antidiabetic, and antifungal agents. Preclinical studies in animal models have also been conducted on some compounds within this class to investigate their effects on metabolic pathways and their distribution in target organs.

However, these findings are specific to the particular derivatives studied in those papers and cannot be scientifically extrapolated to "this compound". Generating the requested article with scientifically accurate and specific data for each outlined subsection is not possible without published research on this exact compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 5 Oct 7 En 1 Yl 2h 1,3 Benzodioxole Analogs

Dissection of the 1,3-Benzodioxole (B145889) Core's Contribution to Bioactivity

The 1,3-benzodioxole moiety is a privileged scaffold in a multitude of biologically active molecules, ranging from natural products to synthetic agents. nih.gov Its primary contribution to bioactivity often stems from its profound interaction with cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for metabolizing foreign compounds (xenobiotics). nih.gov

The MDP group can act as both an inhibitor and an inducer of CYP isozymes. nih.govnih.gov This dual activity is central to its biological effects. As an inhibitor, the MDP moiety is famously used in pesticide formulations as a synergist, preventing the insect's CYP enzymes from detoxifying the active insecticide. nih.gov In mammals, this same inhibitory action can significantly impair the clearance of drugs, leading to potential drug-drug interactions. nih.govnih.gov

The mechanism behind this inhibition is well-characterized. The MDP ring undergoes metabolic activation by CYP enzymes, which abstract a hydrogen atom from the methylene (B1212753) bridge. This leads to the formation of a reactive carbene intermediate that complexes with the heme iron center of the enzyme. nih.govbiomolther.org This process results in mechanism-based inactivation, effectively shutting down the enzyme's catalytic cycle. researchgate.net

Comprehensive Analysis of the Oct-7-EN-1-YL Side Chain's Influence on Biological Interactions

The alkyl or alkenyl side chain attached to the 1,3-benzodioxole core plays a pivotal role in modulating the compound's interaction with biological targets, influencing its potency, selectivity, and metabolic fate.

Systematic Studies on Alkenyl Chain Length and Degree of Unsaturation

While systematic studies varying the chain from one to eight carbons for the specific Oct-7-EN-1-YL configuration are not documented, research on related analogs provides clear SAR principles. The length and saturation of the side chain directly impact the molecule's lipophilicity (fat-solubility), which governs its ability to cross cell membranes and access enzyme active sites.

A study comparing different butyl side chains on the 1,3-benzodioxole core demonstrated significant differences in their effects on CYP enzymes. nih.gov The study investigated 5-n-butyl-1,3-benzodioxole (n-BBD), 5-t-butyl-1,3-benzodioxole (t-BBD), and 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD), revealing that subtle structural changes in the side chain alter biological activity. For instance, t-BBD was a potent inducer of CYP2B10, while n-BBD was a more effective inhibitor of certain CYP activities in vitro. nih.gov This highlights that chain branching and oxidation state are critical determinants of biological interaction.

CompoundSide ChainKey Biological Effect on CYP Enzymes
t-BBD 5-t-butylStrong inducer of CYP2B10 protein and mRNA. nih.gov
n-BBD 5-n-butylMost potent in vitro inhibitor of EROD and Acet-OH activities. nih.gov
o-BBD 5-(3-oxobutyl)Induced highest activity in EROD, BaP-OH, and Acet-OH assays. nih.gov
Safrole 5-allylMetabolized at the 1'-position of the side chain to a carcinogenic intermediate. mdpi.com

This table summarizes the differential effects of various side chains attached to the 1,3-benzodioxole core on cytochrome P450 (CYP) enzyme activity, based on findings from cited research.

Examination of Positional Isomerism of the Alkene Moiety

The position of the double bond in the alkenyl side chain is a critical factor in the bioactivation of many 1,3-benzodioxole derivatives. The classic example is safrole (5-(prop-2-en-1-yl)-1,3-benzodioxole), a natural compound found in sassafras oil. mdpi.com Its carcinogenicity is not caused by the molecule itself, but by its metabolic activation. nih.gov

CYP enzymes hydroxylate the allyl side chain at the 1' position (the carbon atom adjacent to the aromatic ring), forming 1'-hydroxy-safrole. mdpi.com This proximate carcinogen is then further metabolized, primarily through sulfation, to form 1'-sulfooxy-safrole, a highly reactive ultimate carcinogen that can form DNA adducts. mdpi.com If the double bond were located elsewhere, such as in the terminal position of a long chain like in 5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole, its susceptibility to this specific bioactivation pathway would likely be significantly reduced. The metabolism would be more likely to occur at other positions along the chain, potentially leading to different biological outcomes.

Elucidating the Impact of Peripheral Substitutions on Biological Potency and Selectivity

Adding substituents to the aromatic ring of the 1,3-benzodioxole core can fine-tune a compound's electronic properties, steric profile, and binding interactions, thereby altering its biological potency and target selectivity.

Research into novel benzodioxole derivatives as cyclooxygenase (COX) inhibitors illustrates this principle effectively. nih.gov A series of compounds were synthesized with halogen atoms (chlorine, bromine, iodine) on a peripheral phenyl group attached to the main benzodioxole structure. The nature and position of these halogens had a marked effect on the compounds' ability to inhibit COX-1 and COX-2 enzymes.

For example, most of the halogenated benzodioxole acetate (B1210297) structures demonstrated better activity against COX-1 than their corresponding acetic acid analogs. nih.gov Notably, one iodo-substituted derivative (compound 4f in the study) was the most potent inhibitor against the COX-1 enzyme, with an IC₅₀ value of 0.725 µM. nih.gov This demonstrates that peripheral substitutions are a powerful tool for optimizing the activity and selectivity of benzodioxole-based compounds.

Compound ClassSubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Benzodioxole Acetates (3b-3f) Halogens (Br, Cl, I)1.12 - 27.061.30 - 37.45
Benzodioxole Acetic Acids (4b-4f) Halogens (Br, Cl, I)0.725 - 33.72.35 - 39.14

This table presents a range of IC₅₀ values for two classes of halogenated 1,3-benzodioxole derivatives against COX-1 and COX-2 enzymes, showing the impact of peripheral substitutions on inhibitory potency. Data extracted from nih.gov.

Computational and Statistical Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework for correlating a molecule's structural or physicochemical properties with its biological activity. mdpi.comresearchgate.net These methods are invaluable for predicting the activity of new analogs, prioritizing candidates for synthesis, and gaining insight into the mechanisms of action. nih.gov

For 1,3-benzodioxole derivatives, QSAR approaches have been applied to understand and predict various biological effects. Early SAR studies on benzodioxole synergists used mathematical and regression analysis to correlate chemical structure with activity. nih.gov More recently, quantum chemical calculations and QSAR have been used to study these derivatives for applications such as corrosion inhibition, where descriptors like HOMO/LUMO energies and net atomic charges are correlated with performance. researchgate.net

In the context of drug discovery and toxicology, QSAR models can be built using a wide array of molecular descriptors. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., molecular shape, volume), as well as quantum-chemical parameters. nih.gov By training these models on a dataset of known active and inactive 1,3-benzodioxole analogs, researchers can develop predictive tools to screen virtual libraries of compounds, identifying those with the highest probability of desired biological activity before committing to resource-intensive chemical synthesis and biological testing. mdpi.com Furthermore, computational studies, such as those investigating the metabolism of safrole, provide mechanistic insights that complement traditional SAR and QSAR analyses. mdpi.com

Computational Chemistry and in Silico Modeling of 5 Oct 7 En 1 Yl 2h 1,3 Benzodioxole

Conformational Landscape Analysis and Molecular Geometry Optimization via Quantum Mechanics

The three-dimensional structure of a molecule is fundamental to its function. Quantum mechanics (QM) provides a highly accurate framework for determining the preferred conformations and optimized geometry of a molecule. springernature.com For 5-(Oct-7-EN-1-YL)-2H-1,3-benzodioxole, a systematic conformational search is necessary to identify the low-energy structures on its potential energy surface. This is particularly important due to the flexible octenyl side chain.

A common approach involves an initial scan of the torsional angles of the rotatable bonds using a lower-level theory or molecular mechanics, followed by geometry optimization of the resulting unique conformers using a more robust QM method, such as Density Functional Theory (DFT). The optimized geometries represent local minima on the potential energy surface, and their relative energies indicate their thermodynamic stability.

Table 1: Relative Energies of the Low-Energy Conformers of this compound Calculated at the B3LYP/6-31G(d) Level of Theory.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle (Cα-Cβ-Cγ-Cδ) (degrees)
Conf-1 0.00178.5
Conf-2 0.85-65.2
Conf-3 1.2368.9
Conf-4 2.10-175.3

The results of the conformational analysis reveal that while one conformer is the most stable, several others exist within a small energy window, suggesting that the molecule can adopt multiple shapes in solution. The geometry optimization provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer, which serves as the basis for subsequent in silico analyses.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a macromolecular target, such as a protein or nucleic acid. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

To investigate the potential biological activity of this compound, molecular docking simulations can be performed against a panel of therapeutically relevant protein targets. The benzodioxole scaffold is known to interact with various enzymes and receptors. For this study, hypothetical docking was performed against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

The docking algorithm samples a large number of possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

Table 2: Predicted Binding Affinities of this compound with Cyclooxygenase-2 (COX-2).

Docking ProgramPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
AutoDock Vina -8.21.5
GOLD -7.92.1
Glide -8.51.1

Note: Lower binding affinity values indicate stronger binding. Data is hypothetical and for illustrative purposes.

The predicted binding affinities suggest a favorable interaction between this compound and the active site of COX-2, indicating its potential as an inhibitor.

Analysis of the top-ranked docking pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition.

For the hypothetical complex with COX-2, the benzodioxole ring of the ligand is predicted to form π-π stacking interactions with the aromatic side chains of key amino acid residues in the active site, such as Tyr385 and Trp387. The flexible octenyl chain is predicted to occupy a hydrophobic channel, forming van der Waals contacts with residues like Val523 and Leu352. Additionally, the oxygen atoms of the benzodioxole moiety may act as hydrogen bond acceptors with nearby polar residues.

Advanced Molecular Dynamics Simulations for Dynamic Behavior Analysis in Solvated Systems

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex in a more realistic, solvated environment. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions over time.

An MD simulation of the this compound-COX-2 complex in a water box can be performed to assess the stability of the predicted binding mode. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues.

Table 3: Analysis of a 100 ns Molecular Dynamics Simulation of the this compound-COX-2 Complex.

MetricAverage ValueInterpretation
Ligand RMSD (Å) 1.2 ± 0.3The ligand remains stably bound in the active site with minor fluctuations.
Protein Backbone RMSD (Å) 2.1 ± 0.5The overall protein structure is stable throughout the simulation.
Key Residue RMSF (Å) Tyr385: 0.8, Trp387: 0.9The residues interacting with the ligand show low fluctuations, indicating stable interactions.

Note: Data is hypothetical and for illustrative purposes.

The MD simulation results would likely confirm the stability of the key intermolecular interactions identified in the docking study, providing greater confidence in the predicted binding mode.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic properties of molecules. unimib.it DFT calculations can provide insights into the reactivity of this compound by determining its frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's ability to donate and accept electrons, respectively. The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Table 4: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p)).

PropertyCalculated Value
HOMO Energy (eV) -6.2
LUMO Energy (eV) -0.8
HOMO-LUMO Gap (eV) 5.4
Dipole Moment (Debye) 1.5

Note: Data is hypothetical and for illustrative purposes.

A large HOMO-LUMO gap suggests high kinetic stability. The MEP map would likely show negative potential around the oxygen atoms of the benzodioxole ring, indicating their nucleophilic character, while the regions around the hydrogen atoms would exhibit positive potential.

In Silico Prediction of Biological Pathways and Network Perturbations

In silico methods can also be used to predict the potential biological pathways that might be affected by this compound. nih.gov This can be achieved by comparing the structural and electronic features of the compound to those of known bioactive molecules and using machine learning models trained on large datasets of chemical-protein interactions. nih.gov

By inputting the structure of this compound into predictive platforms, it is possible to generate a list of potential protein targets and the biological pathways in which they are involved. This approach can help in formulating hypotheses about the compound's mechanism of action and potential therapeutic applications.

Table 5: Top Predicted Biological Pathways Perturbed by this compound based on Target Prediction Algorithms.

Predicted PathwayAssociated Protein TargetsPrediction Score
Arachidonic Acid Metabolism COX-2, 5-LOX0.85
Prostaglandin Synthesis PGES, PGD2S0.79
Cytochrome P450 Metabolism CYP2C9, CYP3A40.72

Note: Prediction scores are on a scale of 0 to 1, with higher scores indicating a higher likelihood of interaction. Data is hypothetical and for illustrative purposes.

These predictions, while needing experimental validation, provide a valuable starting point for investigating the biological effects of this compound and can help in designing focused in vitro and in vivo studies.

Interdisciplinary Academic Applications and Future Research Trajectories for 5 Oct 7 En 1 Yl 2h 1,3 Benzodioxole

Exploration in Agrochemical Sciences: Mechanisms of Action as Pest Control Agents or Plant Bioregulators

The benzodioxole moiety has a long-standing history in agrochemical research, primarily as a synergist for insecticides. chemicalbook.com Compounds containing this group, such as piperonyl butoxide, are known to inhibit cytochrome P-450 monooxygenases in insects, thereby preventing the metabolic detoxification of insecticides like pyrethrins (B594832) and carbamates. chemicalbook.comacs.org This synergistic action allows for lower application rates of the primary insecticide and can help to overcome metabolic resistance in pest populations. google.com While the specific synergistic activity of 5-(Oct-7-en-1-yl)-2H-1,3-benzodioxole has not been documented, its structural similarity to known synergists suggests it could be a candidate for such investigations. The long octenyl chain may influence its penetration through the insect cuticle and its interaction with metabolic enzymes.

Furthermore, recent studies have explored the role of benzodioxole derivatives as plant bioregulators. A series of N-(benzo[d] nih.govchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potent auxin receptor agonists. researchgate.netnih.gov One of the lead compounds, K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses. researchgate.netnih.govfrontiersin.org This was achieved through a strong binding interaction with the auxin receptor TIR1. researchgate.netfrontiersin.org The structural features of this compound, particularly the benzodioxole ring, suggest that it could serve as a scaffold for the design of novel plant growth regulators. The lipophilic octenyl side chain could play a crucial role in its uptake and translocation within the plant.

Table 1: Examples of Agrochemical Activity in Benzodioxole Derivatives

Compound ClassApplicationMechanism of Action
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazideInsecticideMimics the action of 20-hydroxyecdysone, a key insect molting hormone. nih.gov
N-(benzo[d] nih.govchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamidesPlant Growth RegulatorActs as an auxin receptor agonist, promoting root growth. researchgate.netnih.gov
Piperonyl ButoxideInsecticide SynergistInhibits cytochrome P-450 monooxygenases, preventing insecticide detoxification. chemicalbook.comgoogle.com

Environmental Science Considerations: Academic Studies on Degradation Pathways and Ecological Interactions

The environmental fate of agrochemicals is a critical area of academic study. For benzodioxole derivatives, understanding their degradation pathways is essential to assess their persistence and potential ecological impact. Research on the biodegradation of 2,2-Difluoro-1,3-benzodioxole by the bacterium Pseudomonas putida F1 has revealed an unexpected mechanism of defluorination and ring cleavage. nih.govresearchgate.net The initial step involves oxidation by toluene (B28343) dioxygenase to form a dihydrodiol, which is then further metabolized. nih.govresearchgate.net This suggests that microbial degradation could be a viable pathway for the environmental breakdown of benzodioxole-containing compounds. The long alkyl chain of this compound might influence its bioavailability and susceptibility to microbial attack. Long-chain molecules in agrochemicals can have varied and significant biological activities. mdpi.com

The ecological interactions of benzodioxole derivatives are also a subject of concern. The toxicity of these compounds to non-target organisms is an important consideration. For instance, studies on the aquatic toxicity of benzotriazole (B28993) derivatives, which share some structural similarities in terms of being aromatic heterocyclic compounds, have shown varying levels of toxicity to different aquatic species. nih.gov The lipophilicity of this compound, as suggested by its long alkyl chain, could lead to bioaccumulation in aquatic organisms, warranting further investigation into its potential ecological effects. wur.nl

Utility as Chemical Probes for Receptor Deorphanization and Pathway Elucidation

The development of chemical probes is a powerful tool in chemical biology for the deorphanization of receptors and the elucidation of biological pathways. nih.gov An effective chemical probe should be potent, selective, and possess a known mechanism of action. The benzodioxole scaffold has been identified in compounds that act as radical trapping antioxidants and inhibit ferroptosis, a form of programmed cell death. chemrxiv.org The development of an alkynylated benzodioxole probe allowed for the identification of mitochondria as the site of action. chemrxiv.org This demonstrates the potential of benzodioxole derivatives to be modified into chemical probes for studying specific cellular processes.

While this compound has not been specifically developed as a chemical probe, its structure could be synthetically modified to incorporate reporter tags, such as fluorescent dyes or affinity labels. nih.gov Such probes could be used to investigate its interactions with cellular targets, potentially leading to the identification of novel receptors or the elucidation of its mechanism of action in various biological contexts. The long octenyl chain could be an important feature for targeting lipid-rich environments within the cell, such as membranes.

Emerging Research Areas and Unexplored Biological Niches for Benzodioxole Derivatives

The versatility of the benzodioxole scaffold has led to its exploration in a wide range of therapeutic areas, suggesting numerous emerging research avenues and unexplored biological niches. chemicalbook.com Benzodioxole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. nih.govchemicalbook.comnajah.eduresearchgate.net

Recent research has highlighted the following potential applications:

Anticancer Activity: Several studies have synthesized and evaluated benzodioxole derivatives for their cytotoxic effects against various cancer cell lines, including cervical, colorectal, and liver cancer cells. najah.edumdpi.comnih.govmdpi.comresearchgate.net The mechanisms of action are varied and can include the induction of apoptosis and inhibition of key enzymes like cyclooxygenases (COX). nih.govresearchgate.net

Antioxidant and Anti-inflammatory Properties: Benzodioxole-containing compounds have shown promise as antioxidants and anti-inflammatory agents. chemicalbook.comnajah.edu Their ability to scavenge free radicals and inhibit inflammatory pathways suggests potential applications in a variety of diseases associated with oxidative stress and inflammation.

Neurological and Cardiovascular Effects: The benzodioxole moiety is present in compounds with known psychoactive properties and has also been investigated for its potential in treating neurological and cardiovascular disorders. researchgate.net

The specific biological activities of this compound remain largely unexplored. Its unique combination of the benzodioxole core and a long, unsaturated alkyl chain could lead to novel biological activities. Future research could focus on screening this compound against a wide range of biological targets to uncover its potential in areas such as metabolic diseases, infectious diseases, and neurodegenerative disorders. The lipophilic nature of the octenyl side chain may confer properties that allow it to interact with targets that are inaccessible to more polar molecules.

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